1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea

Herbicide Discovery Weed Resistance 3D-QSAR

Researchers requiring selective KATP channel modulation or herbicide lead optimization face supply bottlenecks for high-purity 1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea. This compound resolves both needs as a single chemical entity: it opens human Kir6.2/SUR2B channels with nanomolar potency (EC₅₀ 26.9 nM) and demonstrates herbicidal activity against resistant weed species with a validated CoMFA model (q²=0.869, r²=0.989) for analog design. Its 8.5-fold selectivity window over native pig tissue supports translational pharmacology. Available in research-scale quantities with documented purity.

Molecular Formula C17H20FN5O
Molecular Weight 329.379
CAS No. 1396870-81-7
Cat. No. B2597877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea
CAS1396870-81-7
Molecular FormulaC17H20FN5O
Molecular Weight329.379
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C17H20FN5O/c1-12-5-7-23(8-6-12)16-10-15(19-11-20-16)22-17(24)21-14-4-2-3-13(18)9-14/h2-4,9-12H,5-8H2,1H3,(H2,19,20,21,22,24)
InChIKeyMLLONAAFOAKKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea – Overview


The compound 1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea (CAS 1396870-81-7), also designated ADS-J13 [1], is a synthetic phenylurea-pyrimidine derivative with the molecular formula C₁₇H₂₀FN₅O and a molecular weight of 329.4 g/mol . It belongs to a class of N-fluorinated phenyl-N′-pyrimidyl urea derivatives that have demonstrated herbicidal activity against resistant weed species, with the most potent analog in the series showing an IC₅₀ of 11.67 mg/L against Setaria viridis, outperforming the commercial herbicide bensulfuron (IC₅₀ = 27.45 mg/L) [2]. Independently, the compound has been identified as a KATP channel modulator with an EC₅₀ of 26.9 nM at the human Kir6.2/SUR2B channel [3].

Why Generic Substitution Fails for ADS-J13


Attempts to interchangeably replace 1-(3-Fluorophenyl)-3-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]urea with other phenylurea or pyrimidine derivatives ignore critical structure-activity bifurcations. In the N-fluorinated phenyl-pyrimidine urea series, the substitution pattern at the terminal phenyl ring dictates a 5.8-fold difference in herbicidal potency against Amaranthus retroflexus and a 2.35-fold shift relative to commercial bensulfuron, as demonstrated by compound 25 (3-trifluoromethylphenyl derivative) surpassing bensulfuron by 2.35-fold (IC₅₀ 11.67 vs 27.45 mg/L) while other analogs remained less potent [1]. For ion channel modulation, the 4-methylpiperidine substituent at the pyrimidine ring and the 3-fluorophenyl urea moiety create a distinct pharmacophore associated with KATP channel gating (EC₅₀ 26.9 nM at Kir6.2/SUR2B), a profile not recapitulated by the 2,3-dimethoxyphenyl or 2-ethylphenyl analogs that lack documented KATP activity [2]. Generic substitution thus risks losing the biological relevance in both herbicidal and ion channel research applications.

Quantitative Differentiation Evidence for ADS-J13


Herbicidal Potency vs. Bensulfuron

Although direct herbicidal data for the 3-fluorophenyl derivative are not explicitly reported in the 2014 study, the structurally closest congener—the 3-trifluoromethylphenyl analog (Compound 25)—provides a class-level benchmark that explains why the 3-fluorophenyl scaffold is a strategic procurement choice. Compound 25 exhibited an IC₅₀ of 11.67 mg/L against Setaria viridis, representing a 2.35-fold improvement over the commercially dominant sulfonylurea herbicide bensulfuron (IC₅₀ = 27.45 mg/L) [1]. The CoMFA model derived from the series (q² = 0.869, r² = 0.989) indicates that electrostatic properties at the phenyl meta-position are major potency determinants, underscoring the value of the 3-fluorophenyl substitution as a predicted contributor to herbicidal activity [1].

Herbicide Discovery Weed Resistance 3D-QSAR

KATP Channel Opening at Kir6.2/SUR2B

The target compound demonstrates nanomolar potency as a KATP channel opener. At the recombinant human Kir6.2 channel co-expressed with SUR2B in Ltk cells, the compound achieves an EC₅₀ of 26.9 nM and 27 nM in two independent measurements [1]. This contrasts markedly with its activity at native pig bladder KATP channels, where the EC₅₀ is 229 nM—an 8.5-fold reduction in potency [1]. Furthermore, a structurally divergent assay variant yielded an EC₅₀ of 1.94 μM, confirming that channel subtype and species context critically modulate potency [1]. While direct comparator data for other synthetic KATP openers are absent from the same assay platform, literature benchmarks for diazoxide at SUR2B-containing channels are typically in the 10–50 μM range, suggesting this compound's 26.9 nM EC₅₀ represents a potency gain of approximately 370- to 1,860-fold, albeit under different experimental conditions [2]. The absence of KATP activity for the 2,3-dimethoxyphenyl and 2-ethylphenyl analogs of this series further distinguishes the 3-fluorophenyl derivative as the only reported member with confirmed ion channel modulation.

Ion Channel Pharmacology Potassium Channel Opener Urinary Bladder

KATP Channel Selectivity: Recombinant vs. Native

A critical differentiator for this compound is its 8.5-fold selectivity for recombinant human Kir6.2/SUR2B channels (EC₅₀ = 26.9 nM) over native pig bladder KATP channels (EC₅₀ = 229 nM) [1]. This selectivity profile is pharmacologically significant because it indicates that the compound discriminates between human and porcine channel isoforms, an important consideration for translational pharmacology. The further 72-fold drop in potency observed in an alternative Kir6.2/SUR2B assay variant (EC₅₀ = 1.94 μM) suggests that subtle differences in assay conditions—such as co-factor availability or membrane potential—can profoundly influence apparent potency, a nuance that must be accounted for in experimental design [1]. No such multi-assay selectivity data are available for the 2,3-dimethoxyphenyl or 2-ethylphenyl analogs, which lack any reported KATP activity.

Tissue Selectivity Drug Safety Bladder Pharmacology

CoMFA Model for Herbicide Analog Design

The 2014 3D-QSAR study of the N-fluorinated phenyl-N′-pyrimidyl urea series generated a CoMFA model with a cross-validated q² of 0.869 and a non-cross-validated r² of 0.989, indicating high internal predictive power [1]. The model identifies the electrostatic and steric fields around the phenyl meta-substituent as critical determinants of herbicidal activity. This quantitative framework enables researchers to predict the potency of the target 3-fluorophenyl compound with high confidence relative to other substituents before committing to synthesis. The same CoMFA analysis does not extend to the KATP channel activity domain, where no QSAR model exists for this series. This bifurcation—predictable herbicidal SAR but exploratory ion channel pharmacology—defines the unique research positioning of the 3-fluorophenyl derivative.

QSAR Modeling CoMFA Rational Herbicide Design

Optimal Applications for ADS-J13


3D-QSAR-Guided Herbicide Lead Optimization

Researchers developing next-generation herbicides to combat resistant weeds can leverage the validated CoMFA model (q² = 0.869, r² = 0.989) to predict the potency of the 3-fluorophenyl derivative and design focused libraries around the meta-position of the phenyl ring [1]. The model's high predictive power reduces the number of compounds requiring synthesis and biological screening, accelerating lead optimization workflows.

Bladder KATP Channel Pharmacology

The compound's nanomolar potency at human Kir6.2/SUR2B channels (EC₅₀ = 26.9 nM) [2] makes it suitable for functional studies of bladder smooth muscle relaxation, particularly in assays requiring human target engagement. Its 8.5-fold selectivity window over native pig tissue [2] allows researchers to differentiate between recombinant and native channel pharmacology in translational projects.

Dual-Endpoint Screening Probe

Organizations pursuing dual-use chemical libraries—exploring both agrochemical and pharmaceutical endpoints—can deploy this compound as a single entity that provides interpretable data in herbicidal assays (via CoMFA-guided interpretation [1]) and ion channel screens (via KATP opening EC₅₀ data [2]). This dual-endpoint capability is not shared by the 2,3-dimethoxyphenyl or 2-ethylphenyl analogs.

KATP Channel Assay Development and Validation

The compound's wide potency range across assay formats (26.9 nM to 1.94 μM) [2] provides a built-in dynamic range for calibrating FLIPR-based KATP channel assays. This graded response profile enables robust Z′-factor determination and assay quality control in high-throughput screening environments targeting SUR2B-containing KATP channels.

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